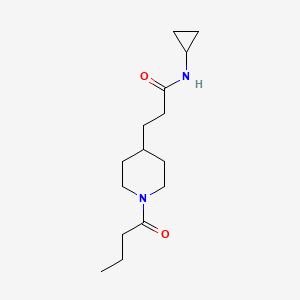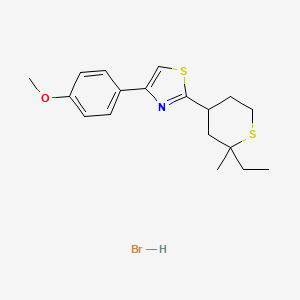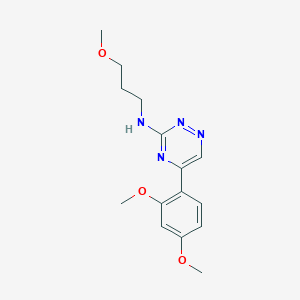
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BNPPB and is used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
BNPPB is known to inhibit chloride channels by binding to their intracellular domains and preventing their opening. This inhibition of chloride channels can have various effects on cellular processes, including the regulation of ion transport, cell volume, and membrane potential.
Biochemical and Physiological Effects:
The inhibition of chloride channels by BNPPB can have various biochemical and physiological effects, including changes in cell volume, membrane potential, and ion transport. BNPPB has also been shown to have anti-inflammatory effects, potentially through its inhibition of chloride channels in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BNPPB in lab experiments is its specificity for chloride channels, which allows for targeted investigation of their role in various cellular processes. However, one limitation of using BNPPB is its potential for off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving BNPPB. One area of interest is investigating its potential therapeutic applications in diseases such as cystic fibrosis and inflammatory disorders. Additionally, further investigation into the mechanism of action of BNPPB and its effects on cellular processes could lead to a better understanding of the role of chloride channels in physiology and disease. Finally, the development of more specific inhibitors of chloride channels could have significant therapeutic potential and could be an area of future research.
Métodos De Síntesis
The synthesis of BNPPB involves the reaction of 2-bromo-4-nitroaniline with 2-methylphenol in the presence of sodium hydroxide and acetic acid to produce the intermediate 2-bromo-4-nitrophenyl 2-methylphenyl ether. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to produce the final product, N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide.
Aplicaciones Científicas De Investigación
BNPPB has been used in various scientific studies to investigate its potential applications in different fields. It has been studied for its potential use as an inhibitor of chloride channels, which could have therapeutic applications in cystic fibrosis and other diseases. BNPPB has also been used in studies investigating the role of chloride channels in the immune system and their potential as targets for immunomodulation.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-5-2-3-6-16(12)24-10-4-7-17(21)19-15-9-8-13(20(22)23)11-14(15)18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFGRQOFGBAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)


![N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)
![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4971242.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4971260.png)